Cas no 2680599-26-0 (benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate)

benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate structure
2680599-26-0 structure
Product name:benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate
CAS No:2680599-26-0
MF:C16H17N3O3
MW:299.324483633041
CID:5630521
PubChem ID:165932079

benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
    • EN300-28290035
    • 2680599-26-0
    • benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate
    • Inchi: 1S/C16H17N3O3/c20-13-8-16(19-7-6-17-14(13)19)10-18(11-16)15(21)22-9-12-4-2-1-3-5-12/h1-7,13,20H,8-11H2
    • InChI Key: QBFWFFCNXIAIAY-UHFFFAOYSA-N
    • SMILES: OC1C2=NC=CN2C2(C1)CN(C(=O)OCC1C=CC=CC=1)C2

Computed Properties

  • Exact Mass: 299.12699141g/mol
  • Monoisotopic Mass: 299.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.6Ų
  • XLogP3: 0.3

benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28290035-0.1g
benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
2680599-26-0 95.0%
0.1g
$1459.0 2025-03-19
Enamine
EN300-28290035-10g
benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
2680599-26-0
10g
$7128.0 2023-09-08
Enamine
EN300-28290035-1g
benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
2680599-26-0
1g
$1658.0 2023-09-08
Enamine
EN300-28290035-0.05g
benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
2680599-26-0 95.0%
0.05g
$1393.0 2025-03-19
Enamine
EN300-28290035-5.0g
benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
2680599-26-0 95.0%
5.0g
$4806.0 2025-03-19
Enamine
EN300-28290035-1.0g
benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
2680599-26-0 95.0%
1.0g
$1658.0 2025-03-19
Enamine
EN300-28290035-0.5g
benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
2680599-26-0 95.0%
0.5g
$1591.0 2025-03-19
Enamine
EN300-28290035-0.25g
benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
2680599-26-0 95.0%
0.25g
$1525.0 2025-03-19
Enamine
EN300-28290035-10.0g
benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
2680599-26-0 95.0%
10.0g
$7128.0 2025-03-19
Enamine
EN300-28290035-2.5g
benzyl 7'-hydroxy-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
2680599-26-0 95.0%
2.5g
$3249.0 2025-03-19

Additional information on benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate

Introduction to Benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate (CAS No. 2680599-26-0)

Benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate, identified by its CAS number 2680599-26-0, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its intricate spirocyclic structure and heterocyclic framework, has garnered attention for its potential applications in drug discovery and molecular biology.

The compound's unique structural features, including the spiroazetidine and pyrroloimidazole moieties, make it a promising candidate for further investigation. These structural components contribute to its versatility, allowing for diverse chemical modifications and functionalizations that could enhance its biological activity.

In recent years, there has been a growing interest in spirocyclic compounds due to their unique chemical properties and potential therapeutic benefits. Spirocyclic structures are known for their stability and rigidity, which can be advantageous in the design of drugs that require precise molecular interactions with biological targets. The presence of both hydroxyl and carboxylate functional groups in Benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate suggests that it may exhibit a range of biological activities, including enzyme inhibition and receptor binding.

One of the most exciting aspects of this compound is its potential role in the development of novel therapeutic agents. Researchers have been exploring its applications in various fields, including oncology, neurology, and infectious diseases. For instance, studies have indicated that spirocyclic compounds can interfere with key biological pathways involved in cancer cell proliferation and survival. The specific arrangement of atoms in Benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate may allow it to interact with these pathways in a highly selective manner.

The compound's pyrroloimidazole core is particularly noteworthy, as this scaffold is frequently found in biologically active molecules. Pyrroloimidazoles have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The addition of the spiroazetidine ring further enhances its structural complexity and potential for biological activity. This combination of structural elements makes Benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate an intriguing candidate for further investigation.

Recent advancements in computational chemistry have enabled researchers to more effectively model the interactions between this compound and biological targets. These computational studies have provided valuable insights into the compound's binding affinity and mechanism of action. By leveraging these tools, scientists can optimize the structure of Benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate to enhance its potency and selectivity.

In addition to its potential therapeutic applications, this compound has also shown promise in the field of materials science. Its unique structural features make it a suitable candidate for the development of novel materials with enhanced mechanical and chemical properties. For example, researchers have explored its use in the creation of polymers and coatings that exhibit improved durability and resistance to environmental degradation.

The synthesis of Benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate presents both challenges and opportunities for synthetic chemists. The complex nature of its structure requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a larger scale. These advancements are crucial for enabling further research and development efforts.

The future prospects for this compound are promising. As our understanding of its biological activities grows, so too does the potential for developing new drugs based on its structure. Additionally, ongoing research into its synthetic pathways may lead to more efficient methods for production. This could significantly reduce costs and make the compound more accessible for use in both academic research and industrial applications.

In conclusion, Benzyl 7'-hydroxy-6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazole-1-carboxylate (CAS No. 2680599-26-0) is a fascinating molecule with a wide range of potential applications. Its unique structural features make it an attractive candidate for drug discovery and materials science research. As our knowledge continues to expand and new technologies emerge, the possibilities for utilizing this compound will undoubtedly grow.

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